molecular formula C12H23NO2 B3047000 Tert-butyl hept-1-en-4-ylcarbamate CAS No. 1335042-33-5

Tert-butyl hept-1-en-4-ylcarbamate

Cat. No.: B3047000
CAS No.: 1335042-33-5
M. Wt: 213.32
InChI Key: IVUJCEAEFHYMLP-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Related Disciplines

The significance of tert-butyl hept-1-en-4-ylcarbamate in organic synthesis lies in its versatility as a synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. researchgate.netmasterorganicchemistry.com This attribute is crucial in multi-step syntheses where precise control over reactive sites is paramount. rsc.org The presence of the terminal double bond allows for a wide array of chemical transformations, including but not limited to, hydroboration-oxidation, epoxidation, and olefin metathesis, providing pathways to diverse molecular architectures.

Furthermore, the chiral center at the C-4 position makes it a valuable precursor for the asymmetric synthesis of biologically active compounds. Chiral amines are fundamental components of many pharmaceuticals and natural products. nih.govbeilstein-journals.orgnih.govacs.org The ability to introduce a stereocenter early in a synthetic sequence using a building block like this compound is a powerful strategy for achieving high enantiopurity in the final target molecule.

Contextualization within the Chemistry of Unsaturated Carbamates and Homoallylic Amines

This compound is a prime example of an unsaturated carbamate (B1207046) and a protected homoallylic amine. Unsaturated carbamates are a class of compounds that have gained considerable attention due to their utility in a variety of synthetic transformations. The electronic interplay between the carbamate and the alkene moieties can influence the reactivity of both functional groups, leading to unique and often highly selective reactions.

As a homoallylic amine derivative, this compound is part of a critical class of structures in organic chemistry. Homoallylic amines are key intermediates in the synthesis of numerous nitrogen-containing natural products and pharmaceuticals. nih.govbeilstein-journals.org The development of stereoselective methods for the synthesis of homoallylic amines is a major focus of modern organic synthesis. nih.govbeilstein-journals.orgorganic-chemistry.org this compound, with its predefined stereocenter, can be seen as a product of such a synthesis or a starting material for further elaboration into more complex chiral amine derivatives. The synthesis of N-Boc protected allylic and propargylic amines has been achieved through the reaction of organomagnesium reagents with N-Boc-aminals, which generate N-Boc-imine intermediates in situ. nih.govacs.org

Overview of Current Research Trajectories and Challenges

Current research involving structures related to this compound is focused on several key areas. A major trajectory is the development of new catalytic and stereoselective methods for the synthesis of homoallylic amines. nih.govbeilstein-journals.org This includes the use of organocatalysis and transition-metal catalysis to control the stereochemical outcome of the reaction. nih.govbeilstein-journals.orgnih.govacs.org For instance, the asymmetric allylation of imines is a powerful tool for accessing chiral homoallylic amines. nih.govbeilstein-journals.org

Another active area of research is the exploration of the synthetic utility of the alkene functionality in complex molecule synthesis. The development of novel tandem reactions that create multiple bonds and stereocenters in a single step is a significant goal.

Despite the progress, challenges remain. The synthesis of substituted homoallylic amines with high levels of stereocontrol can be difficult, especially for certain substitution patterns. nih.govbeilstein-journals.org Furthermore, the development of more efficient and sustainable synthetic methods that avoid the use of stoichiometric and often toxic reagents is an ongoing endeavor. The high sensitivity of some reagents to air and moisture can also present challenges for large-scale applications. nih.govbeilstein-journals.org Overcoming these challenges will continue to drive innovation in the field of organic synthesis, with compounds like this compound playing a central role as key building blocks and test substrates for new methodologies.

PropertyValue
IUPAC Name tert-butyl N-(hept-1-en-4-yl)carbamate
Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
CAS Number 1073120-97-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-hept-1-en-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-6-8-10(9-7-2)13-11(14)15-12(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUJCEAEFHYMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165788
Record name Carbamic acid, N-(1-propyl-3-buten-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335042-33-5
Record name Carbamic acid, N-(1-propyl-3-buten-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335042-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-propyl-3-buten-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of Tert Butyl Hept 1 En 4 Ylcarbamate

Established Synthetic Pathways to Tert-butyl hept-1-en-4-ylcarbamate

The construction of the carbamate (B1207046) functionality in this compound can be achieved through several reliable and well-documented methods. These approaches typically involve the reaction of a suitable precursor, such as an alcohol or an amine, with a reagent that introduces the tert-butoxycarbonyl (Boc) protecting group.

Synthesis via Tert-butyl Isocyanate and Hept-1-en-4-ol

A direct and efficient route to this compound involves the reaction of hept-1-en-4-ol with tert-butyl isocyanate. This method is predicated on the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. The reaction is typically carried out in an inert solvent and can be catalyzed by a variety of bases or organometallic compounds to enhance the reaction rate.

The general mechanism for this transformation proceeds through the attack of the oxygen atom of the alcohol on the central carbon of the isocyanate group. This is followed by a proton transfer, which can be facilitated by the solvent or a catalyst, to yield the stable carbamate product. The reaction is generally high-yielding and proceeds under mild conditions, making it a favorable method for the synthesis of tert-butyl carbamates.

Reactant 1Reactant 2ProductCatalyst (Optional)
Hept-1-en-4-olTert-butyl isocyanateThis compoundAmine bases, organotin compounds

Preparation Methods Involving Hept-1-en-4-amine

An alternative and widely employed strategy for the synthesis of this compound starts from the corresponding amine, hept-1-en-4-amine. The introduction of the tert-butoxycarbonyl (Boc) group is most commonly achieved using di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) (Boc₂O). acs.org This reagent reacts readily with primary and secondary amines to form the corresponding N-Boc protected carbamates. acs.org

The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane, tetrahydrofuran, or a mixture of water and an organic solvent. acs.org The base serves to deprotonate the ammonium (B1175870) salt formed as an intermediate and to neutralize the acidic byproducts. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can significantly accelerate the reaction, particularly for less reactive amines. nih.gov This method is highly versatile and is compatible with a wide range of functional groups, making it a cornerstone of modern organic synthesis, including peptide synthesis. acs.org

ReactantReagentBase (Typical)Catalyst (Optional)Product
Hept-1-en-4-amineDi-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonate, Triethylamine4-Dimethylaminopyridine (DMAP)This compound

Strategies for Asymmetric Synthesis of this compound and its Chiral Analogs

The development of stereoselective methods for the synthesis of chiral homoallylic amines is of paramount importance for accessing enantiomerically pure compounds. Catalytic asymmetric aminoallylation reactions provide a direct and atom-economical approach to these valuable building blocks.

Catalytic Asymmetric Aminoallylation Protocols

The catalytic asymmetric allylation of imines is a powerful strategy for the enantioselective synthesis of chiral homoallylic amines. dntb.gov.uabeilstein-journals.org This approach involves the reaction of an imine with an allylating agent in the presence of a chiral catalyst. The catalyst orchestrates the facial selectivity of the nucleophilic attack of the allyl group on the imine carbon, thereby establishing the stereocenter. A variety of chiral catalysts have been developed for this purpose, including those based on chiral diols and phosphoric acids. nih.govnih.gov

In the context of synthesizing this compound, a plausible asymmetric strategy would involve the catalytic asymmetric allylation of an appropriate imine precursor, followed by N-protection. For instance, the reaction of an imine derived from butanal with an allylating reagent would generate the chiral homoallylic amine backbone, which could then be protected with a tert-butoxycarbonyl group.

Chiral polyborate catalysts, particularly those derived from vaulted biaryl ligands such as VANOL (vaulted binaphthol) and VAPOL (vaulted biphenanthrol), have emerged as powerful tools in asymmetric catalysis. nih.govresearchgate.net These catalysts have shown exceptional performance in various transformations, including the asymmetric aziridination of imines. nih.govresearchgate.net

While direct application to the asymmetric aminoallylation for the synthesis of this compound is not extensively documented in the provided results, the principles of these catalytic systems suggest their potential utility. These catalysts are typically generated in situ from the chiral diol and a boron source, such as triphenyl borate (B1201080) or boric acid. clockss.org The resulting chiral environment around the boron center can effectively control the stereochemical outcome of the reaction. The steric bulk and specific geometry of the VANOL and VAPOL ligands create a well-defined chiral pocket that directs the approach of the reactants. nih.gov

Recent mechanistic studies on reactions catalyzed by VAPOL-boron complexes have revealed that the active catalytic species is not a simple Lewis acid, but rather a boroxinate-based Brønsted acid. acs.orgnih.govnih.govscite.ai It is proposed that the active catalyst contains a boroxine (B1236090) ring where one of the boron atoms is part of a spiro-borate complex with the VAPOL ligand, and the counterion is the protonated form of the substrate, such as an imine. nih.govnih.govscite.ai

This Brønsted acidity of the catalyst plays a crucial role in activating the electrophile, in this case, the imine, for nucleophilic attack. youtube.com The protonation of the imine nitrogen increases its electrophilicity, making it more susceptible to reaction with the allylating agent. This concept of Brønsted acid catalysis, where the catalyst acts as a proton donor to activate a substrate, is a fundamental principle in many organic transformations. youtube.comnih.gov

Furthermore, the concept of synergistic catalysis, where a Brønsted acid and a Lewis acid work in concert, has been shown to be effective in various reactions. rsc.orgresearchgate.netescholarship.org In the case of VANOL/VAPOL-boroxinate catalysts, the chiral ligand framework provides the Lewis acidic environment that organizes the reactants, while the protonated substrate itself contributes to the Brønsted acidic character of the transition state. This synergistic activation is key to achieving high levels of stereocontrol in these transformations.

Elucidation of Reaction Mechanisms and Kinetics Involving this compound: A Review of Current Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available on the reaction mechanisms, kinetics, or computational chemistry of the chemical compound this compound. Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline.

The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing fundamental insights into how chemical transformations occur. This knowledge is crucial for optimizing reaction conditions, predicting the formation of products, and designing new synthetic methodologies. The specific structure of this compound, featuring a terminal alkene, a chiral center at the 4-position, and a bulky tert-butoxycarbonyl (Boc) protecting group, suggests a rich potential for various chemical reactions. However, without dedicated studies, any discussion of its reactivity remains speculative.

To fulfill the user's request for an article structured around the provided outline, specific experimental and computational data would be required. This would include:

Experimental Kinetic Isotope Effects (KIEs): These studies would involve synthesizing isotopically labeled versions of this compound and comparing their reaction rates to the unlabeled compound. This would help to identify which bonds are broken or formed in the rate-determining step of a reaction.

Spectroscopic Methods for Mechanistic Probes: Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), would be essential. For instance, in reactions involving organoboron reagents, ¹¹B NMR could be used to track the boron-containing species throughout the reaction. Similarly, ¹³C NMR would be invaluable for monitoring changes at each carbon atom, providing clues about bond formations and breakages.

Computational Chemistry: Quantum mechanical calculations would be necessary to model the reaction pathways. This would involve:

Theoretical Calculations for Enantioselectivity: Determining the geometries of transition states to understand how a chiral catalyst or reagent might favor the formation of one enantiomer over the other.

Modeling of Reaction Energy Surfaces and Intermediates: Calculating the energies of reactants, products, intermediates, and transition states to map out the entire energy landscape of a potential reaction, thereby predicting the most likely mechanism.

Specific Reaction Pathways: Detailed investigation into specific reactions, such as additions to the alkene, substitution at the allylic position, or reactions involving the carbamate group, would be needed to understand the compound's chemical behavior.

The absence of such studies in the public domain prevents a scientifically accurate and informative response to the user's query. While general principles of organic chemistry can be applied to predict potential reactivity, a rigorous article as requested cannot be generated without specific data on this compound.

Elucidation of Reaction Mechanisms and Kinetics Involving Tert Butyl Hept 1 En 4 Ylcarbamate

Specific Reaction Pathways

Catalyst-Controlled Aza-Cope Rearrangement

The aza-Cope rearrangement is a thermally or catalytically induced nih.govnih.gov-sigmatropic rearrangement of a 1-aza-1,5-diene system. For tert-butyl hept-1-en-4-ylcarbamate, which is a 3-aza-1,5-diene, a catalyst is typically required to facilitate the rearrangement under milder conditions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom influences the electronic properties and reactivity of the molecule.

The general mechanism for a catalyst-controlled aza-Cope rearrangement of an N-Boc protected allylic amine involves the coordination of a Lewis acid or transition metal catalyst to the nitrogen or the alkene. This coordination enhances the electrophilicity of the system and lowers the activation energy for the rearrangement. The reaction proceeds through a chair-like six-membered transition state to yield a rearranged product.

In the case of this compound, the rearrangement would involve the migration of the allyl group from the nitrogen to the C2 position, leading to the formation of a new carbon-carbon bond. The stereochemical outcome of the reaction is often dictated by the geometry of the transition state, which can be influenced by the choice of catalyst and reaction conditions.

Hypothetical Reaction Scheme for Aza-Cope Rearrangement:

ReactantCatalystProduct
This compoundLewis Acid (e.g., BF₃·OEt₂) or Transition Metal Catalyst (e.g., Pd(II), Rh(I))Rearranged isomeric carbamate (B1207046)

This table represents a hypothetical transformation based on general principles of the aza-Cope rearrangement.

Research on similar N-allyl enamines has shown that Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can effectively catalyze the aza-Cope rearrangement. The reaction times can be significantly reduced, often to minutes, especially with the use of microwave irradiation. The stereogenic center at C4 of this compound would likely influence the facial selectivity of the rearrangement, leading to potentially high diastereoselectivity in the product.

Tandem Acylation and Aziridination Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. A tandem acylation and aziridination of this compound would be a powerful method for introducing both nitrogen and acyl functionalities across the double bond.

This process would likely be initiated by an intermolecular aziridination of the alkene moiety. Asymmetric aziridination of allylic carbamates has been successfully achieved using rhodium(II) catalysts. nih.gov The carbamate group can act as a directing group, influencing the stereoselectivity of the nitrene addition to the double bond. The nitrene source is typically a hypervalent iodine reagent, such as an iodosylbenzene derivative, in the presence of a nitrogen source like a sulfonamide or carbamate.

Following the formation of the aziridine (B145994), a subsequent in-situ acylation could be envisioned. This would likely involve the nucleophilic ring-opening of the activated aziridine by an acylating agent. However, a more plausible tandem sequence involves the initial acylation of the carbamate nitrogen, followed by an intramolecular aziridination. This approach, however, is less common.

A more direct tandem process would be a three-component reaction involving the alkene, an acylating agent, and a nitrogen source, mediated by a suitable catalyst.

Illustrative Data from a Study on Asymmetric Aziridination of a Generic Allylic Carbamate:

CatalystLigandSolventYield (%)Enantiomeric Excess (ee, %)
[Rh₂(OAc)₄]Chiral LigandCH₂Cl₂8592
[Rh₂(esp)₂]NoneDioxane7888

This table is illustrative and based on data for similar allylic carbamates, not specifically this compound. researchgate.netcam.ac.uk The data showcases typical yields and enantioselectivities achievable in such reactions.

The mechanism for the rhodium-catalyzed aziridination involves the formation of a rhodium nitrenoid intermediate. This highly reactive species then transfers the nitrene group to the alkene. The stereochemical outcome is controlled by the chiral environment provided by the ligands on the rhodium catalyst. The resulting aziridinated product is a versatile intermediate that can be further functionalized.

Applications of Tert Butyl Hept 1 En 4 Ylcarbamate in Advanced Chemical Synthesis

A Key Intermediate in Complex Molecule Construction

Tert-butyl hept-1-en-4-ylcarbamate, a molecule featuring a terminal alkene and a Boc-protected secondary amine, serves as a versatile building block in organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable precursor for several important classes of compounds.

Precursor for Chiral Homoallylic Amines

Chiral homoallylic amines are crucial structural motifs found in numerous natural products and pharmaceutically active compounds. The synthesis of these amines in an enantiomerically pure form is a significant challenge. While direct synthetic routes using this compound as a direct precursor to a wide range of chiral homoallylic amines are not extensively documented in publicly available research, the general class of Boc-protected allylic and homoallylic amines are foundational in their synthesis. The Boc group provides the necessary protection of the amine functionality while the alkene allows for various asymmetric transformations, such as catalytic asymmetric hydroformylation or Sharpless asymmetric dihydroxylation, to introduce chirality. Subsequent manipulation of the resulting functional groups can lead to the desired chiral homoallylic amines.

Building Block for 1,3-Homo-allylic Amino Alcohols

The 1,3-amino alcohol structural unit is another prevalent feature in many biologically active molecules. The synthesis of 1,3-homo-allylic amino alcohols can be envisioned starting from this compound. The terminal alkene of the carbamate (B1207046) can undergo stereoselective epoxidation, followed by regioselective ring-opening of the epoxide with a suitable nucleophile. Alternatively, asymmetric dihydroxylation of the alkene would yield a diol, which could then be selectively functionalized to produce the target 1,3-amino alcohol. The Boc protecting group is instrumental in these transformations, preventing unwanted side reactions involving the amine.

Utility in the Introduction of Aziridines into Organic Molecules

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are valuable synthetic intermediates. The double bond in this compound is a prime site for aziridination reactions. This can be achieved through various methods, including reaction with nitrenes or through transition-metal-catalyzed processes. The resulting N-Boc protected aziridine (B145994) can then be used in a variety of ring-opening reactions to introduce nitrogen-containing functionalities into a molecule with high stereocontrol.

Contributions to Total Synthesis Strategies

The utility of versatile building blocks like this compound is most prominently demonstrated in the total synthesis of complex natural products.

Application in the Total Synthesis of Natural Products (e.g., Sedum Alkaloids)

While a direct application of this compound in the total synthesis of Sedum alkaloids is not explicitly detailed in readily available scientific literature, the synthesis of these alkaloids often relies on precursors with similar structural features. For instance, a study on the formal synthesis of Sedum alkaloids details the use of N-Boc-β³-amino acid methyl esters. These precursors, like this compound, contain a Boc-protected amine and a functional group amenable to cyclization, which is a key step in forming the piperidine (B6355638) core of many Sedum alkaloids. The general strategy involves the use of the Boc-protected amine to direct ring-forming reactions, highlighting the importance of such protected intermediates in the assembly of these complex natural products.

Exploratory Research in Materials Science

Potential in Developing Polymers and Coatings with Tailored Chemical Functionalities

This compound is a bifunctional monomer that holds significant promise in the field of advanced chemical synthesis, particularly for the development of functionalized polymers and coatings. Its unique molecular architecture, featuring a polymerizable terminal alkene and a protected amine functionality, allows for its incorporation into polymer chains and subsequent modification to introduce tailored chemical properties. This dual-nature enables the design of materials with controlled characteristics for a variety of specialized applications.

The primary utility of this compound in polymer synthesis lies in its capacity to act as a building block for creating polymers with latent reactivity. The vinyl group of the molecule can readily participate in various polymerization reactions, such as free radical polymerization, to form a stable polymer backbone. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial as it is stable under many polymerization conditions, preventing the amine from interfering with the polymerization process. organic-chemistry.orgchemistrysteps.comtotal-synthesis.comjk-sci.com

Once the polymer is formed, the Boc-protected amine can be selectively deprotected under acidic conditions to reveal a primary amine. chemistrysteps.comacs.org This post-polymerization modification strategy is a powerful tool for introducing functional groups at specific points along the polymer chain. The newly exposed amine functionalities can then be used to alter the polymer's properties or to attach other molecules, thereby creating materials with tailored chemical functionalities. For instance, the introduction of amine groups can enhance adhesion, improve dye-binding capabilities, or provide sites for cross-linking.

The general approach for utilizing this compound in the synthesis of functional polymers can be summarized in the following steps:

Polymerization: The monomer is copolymerized with other suitable monomers to create a polymer with the desired backbone characteristics. The choice of comonomers will determine the bulk properties of the final material, such as its flexibility, thermal stability, and mechanical strength.

Deprotection: The Boc protecting group is removed from the incorporated this compound units to expose the primary amine groups. This is typically achieved by treating the polymer with an acid, such as trifluoroacetic acid. chemistrysteps.comacs.org

Functionalization: The pendant amine groups are then available for further chemical reactions. They can be modified to introduce a wide range of functionalities, including but not limited to:

Hydrophilic groups: To improve wettability and water absorption.

Biomolecules: For applications in biosensors or biocompatible coatings.

Cross-linking agents: To enhance the mechanical properties and solvent resistance of the material.

This methodology allows for the creation of a diverse range of polymers and coatings with precisely controlled chemical and physical properties.

Property/ParameterDescriptionPotential Value/Condition
Monomer Functionality The reactive groups present in this compound.Terminal alkene (for polymerization), Boc-protected amine (for latent functionality).
Polymerization Method Suitable methods for polymerizing the vinyl group.Free radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT).
Deprotection Condition Conditions required to remove the Boc protecting group.Acidic conditions (e.g., trifluoroacetic acid in dichloromethane). chemistrysteps.comacs.org
Post-Functionalization Chemistry Reactions that can be performed on the deprotected amine groups.Acylation, alkylation, amidation, Michael addition, etc.
Tailored Properties Examples of properties that can be introduced.Adhesion, hydrophilicity, biocompatibility, chemical resistance, conductivity.

Detailed Research Findings

While direct research on the application of this compound in polymers and coatings is not extensively documented in publicly available literature, the principles of using similar vinyl carbamate monomers and Boc-protected functional monomers are well-established. Research on other vinyl monomers containing protected functional groups has demonstrated the feasibility and utility of this approach for creating advanced materials. nih.govacs.org For example, studies on the polymerization of other N-vinyl carbamates have shown their ability to form well-defined polymers that can be subsequently functionalized. nih.gov

The key advantage of using a monomer like this compound is the ability to decouple the polymerization process from the functionalization step. This allows for greater control over both the polymer architecture and the final chemical properties of the material. The resulting functionalized polymers could find applications in diverse areas such as:

Smart Coatings: Coatings that can respond to environmental stimuli (e.g., pH, temperature) due to the presence of the functional amine groups.

Biomedical Materials: Polymers with tailored biocompatibility and specific binding sites for proteins or cells.

Adhesives and Sealants: Materials with enhanced adhesion to various substrates due to the polar amine functionalities.

Membranes: Functionalized membranes for separation processes with tailored selectivity.

Theoretical and Computational Studies of Tert Butyl Hept 1 En 4 Ylcarbamate

Quantum Chemical Calculations of Molecular Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are standard methods for investigating the electronic structure and reactivity of molecules. For a compound like tert-butyl hept-1-en-4-ylcarbamate, these calculations could provide insights into several key areas:

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity in various chemical reactions.

Electrostatic Potential Maps: These maps would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. This information is crucial for predicting how the molecule would interact with other polar molecules or ions.

Reaction Pathway Analysis: Quantum chemical calculations can be used to model the transition states and reaction energies for potential transformations of this compound, such as addition reactions at the double bond or reactions involving the carbamate (B1207046) group.

Without published data, specific values for these properties of this compound cannot be provided.

Molecular Dynamics Simulations Relevant to Conformational Analysis in Reaction Contexts

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility, which can significantly influence its reactivity.

Conformational Isomers: The presence of a flexible heptenyl chain and a bulky tert-butyl group suggests that the molecule can exist in numerous conformational states. MD simulations could identify the most stable (lowest energy) conformers and the energy barriers between different conformations.

Solvent Effects: The behavior and preferred conformation of the molecule can change dramatically in different solvent environments. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a more realistic picture of its structure in solution.

Substrate Binding: If this molecule were to act as a substrate for an enzyme or a ligand for a receptor, MD simulations could be used to model the binding process and identify the key intermolecular interactions that stabilize the bound complex.

As no specific molecular dynamics studies on this compound have been published, no data on its conformational preferences or dynamics can be presented.

Computational Prediction of Spectroscopic Parameters Relevant to Reaction Monitoring

Computational methods can predict various spectroscopic properties, which are essential for characterizing molecules and monitoring the progress of chemical reactions.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the various functional groups in the molecule (e.g., the C=C double bond, the N-H bond, and the C=O of the carbamate) can be calculated. These predictions can aid in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. This can provide information about the molecule's chromophores.

The table below illustrates the type of data that could be generated from such computational predictions for this compound. However, it is important to reiterate that these are hypothetical values for illustrative purposes only, as no published computational studies are available.

Spectroscopic Parameter Hypothetical Predicted Value
¹H NMR Chemical Shift (C=CH₂)5.0 - 5.8 ppm
¹³C NMR Chemical Shift (C=O)155 - 160 ppm
IR Vibrational Frequency (C=O)~1700 cm⁻¹

Analytical Methodologies for Research Grade Characterization and Purification of Tert Butyl Hept 1 En 4 Ylcarbamate

Chromatographic Techniques for Research Purification (e.g., Column Chromatography on Silica (B1680970) Gel)

Column chromatography on silica gel is a fundamental and widely employed technique for the purification of N-tert-butoxycarbonyl (Boc) protected amines, such as Tert-butyl hept-1-en-4-ylcarbamate. nih.govchemicalforums.com The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the compound, the solvent system, and the preparation of the column are critical parameters that influence the separation efficiency.

For the purification of Boc-protected amines, a stationary phase of standard silica gel (230-400 mesh) is typically utilized. The choice of the mobile phase, or eluent, is crucial for achieving optimal separation. A common approach involves using a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent such as hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) is often effective. The progress of the purification is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound.

A general procedure for the purification of a crude reaction mixture containing this compound would involve the following steps:

Preparation of the Silica Gel Slurry: A slurry is prepared by mixing the silica gel with the initial, less polar eluent.

Packing the Column: The slurry is carefully poured into a glass column, ensuring a uniform and compact bed to prevent channeling.

Loading the Sample: The crude sample is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

Elution: The column is eluted with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

Fraction Collection: The eluate is collected in a series of fractions.

Analysis of Fractions: Each fraction is analyzed by TLC to identify those containing the pure product.

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

The selection of the solvent system is guided by the polarity of the target compound and the impurities present. For N-Boc protected amines, gradients of ethyl acetate in hexanes are commonly employed. For instance, a starting eluent of 5% ethyl acetate in hexanes, gradually increasing to 20% or higher, can effectively separate the desired carbamate (B1207046) from less polar byproducts and more polar impurities.

While specific research detailing the purification of this compound is not extensively published, the purification of analogous N-Boc protected amines is well-documented. These studies consistently report the use of silica gel column chromatography as the primary purification method. The efficiency of the separation is typically high, yielding the desired products in good to excellent purity. The monitoring of the separation is universally carried out using TLC, often visualized under UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate.

The following interactive data table summarizes typical parameters and results for the purification of a hypothetical crude sample of this compound based on established methodologies for similar compounds.

Interactive Data Table: Representative Parameters for Column Chromatography Purification of this compound

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for medium pressure liquid chromatography.
Column Dimensions 2 cm (diameter) x 30 cm (length)Suitable for purifying gram-scale quantities.
Crude Sample Loading 1.5 gDissolved in a minimal amount of dichloromethane.
Eluent System Hexane / Ethyl AcetateA gradient elution is typically employed for optimal separation.
Elution Gradient 5% to 30% Ethyl Acetate in HexaneGradual increase in polarity to elute the compound of interest.
Fraction Size 15 mLSmaller fractions can provide better resolution.
TLC Monitoring 20% Ethyl Acetate in HexaneUsed to identify fractions containing the pure product.
Rf of Pure Compound ~0.4In the TLC monitoring system.
Yield of Pure Compound 1.2 g (80%)Representative yield after purification.
Purity (by NMR) >98%Assessed by proton NMR spectroscopy.

Future Research Directions and Emerging Paradigms for Tert Butyl Hept 1 En 4 Ylcarbamate

Development of Novel Catalytic Systems for Enhanced Stereocontrol

The stereochemistry of the C4 position in tert-butyl hept-1-en-4-ylcarbamate is a critical determinant of its potential biological activity and its utility as a chiral building block. Future research will undoubtedly focus on the development of sophisticated catalytic systems to achieve high levels of stereocontrol in its synthesis. The asymmetric synthesis of chiral amines, the precursors to such carbamates, is a field of intense investigation. acs.org

Transition metal-catalyzed asymmetric allylic amination represents a powerful strategy for forging the C-N bond with high enantioselectivity. acsgcipr.org While palladium has been a workhorse in this area, acs.orgtdx.catrsc.orgresearchgate.net recent advancements with other metals suggest new avenues for exploration. Iridium-catalyzed asymmetric allylic amination, for instance, has shown exceptional regio- and enantioselectivity for a broad range of substrates and nucleophiles. acs.orgacs.orgpkusz.edu.cn Similarly, ruthenium thieme-connect.comacs.orgyoutube.com and rhodium acs.org complexes have emerged as powerful catalysts for the synthesis of chiral allylic amines. The development of novel chiral ligands for these metals will be paramount in tailoring catalysts specifically for the synthesis of this compound, aiming for near-perfect enantiomeric excess.

Beyond traditional metal catalysis, the field of biocatalysis offers a green and highly selective alternative. hims-biocat.eu Engineered enzymes, such as transaminases and amine dehydrogenases, have demonstrated the ability to produce chiral amines with exceptional stereopurity. nih.govacs.orgacs.org Future work could involve the design or directed evolution of an enzyme capable of reductively aminating a suitable ketone precursor to the chiral amine needed for this compound synthesis. Chemoenzymatic strategies, which combine the advantages of both metal catalysis and biocatalysis, could also be a fruitful area of investigation. acs.org

Catalyst SystemPotential Advantages for this compound SynthesisKey Research Focus
Iridium Catalysis High regio- and enantioselectivity for branched allylic amines. acs.orgacs.orgDesign of new phosphoramidite (B1245037) or N-heterocyclic carbene (NHC) ligands.
Ruthenium Catalysis Versatile reactivity and potential for redox-neutral processes. thieme-connect.comacs.orgDevelopment of air- and moisture-stable catalysts for practical applications. youtube.com
Rhodium Catalysis Excellent control over chemo- and stereoselectivity in complex systems. acs.orgExploration of bisoxazolinephosphine ligands for challenging substrates.
Biocatalysis High enantioselectivity and sustainable reaction conditions. hims-biocat.eunih.govDirected evolution of transaminases or amine dehydrogenases.

Exploration of New Chemical Transformations and Reaction Manifolds

The terminal alkene and the carbamate (B1207046) functional groups in this compound provide fertile ground for exploring a multitude of new chemical transformations. The development of novel reactions that leverage these functionalities will significantly expand the synthetic utility of this compound.

The alkene moiety is a gateway to a vast array of chemical modifications. Future research could explore, for example, stereoselective dihydroxylation or epoxidation to introduce new stereocenters. The resulting diols or epoxides could then be further elaborated into more complex molecular architectures. Another promising avenue is the use of the alkene in various cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, to construct intricate ring systems.

The carbamate group, while often employed as a protecting group, can also participate in a range of chemical transformations. Research into novel methods for the direct conversion of the carbamate into other functional groups, such as amides or ureas, without deprotection could streamline synthetic routes. clockss.org Furthermore, the development of new deprotection strategies that are orthogonal to other functional groups present in a molecule would enhance the utility of the tert-butoxycarbonyl (Boc) group in complex total synthesis.

The interplay between the alkene and the carbamate could also lead to novel intramolecular reactions. For instance, investigations into metal-catalyzed intramolecular hydroamination or aminohydroxylation could provide access to novel heterocyclic scaffolds. rsc.org The regioselectivity of such reactions would be a key aspect to investigate.

Reaction TypePotential OutcomeResearch Focus
Alkene Functionalization Introduction of new stereocenters and functional groups.Stereoselective dihydroxylation, epoxidation, and aziridination.
Cycloaddition Reactions Construction of complex cyclic and heterocyclic systems.Development of catalytic and asymmetric cycloaddition protocols.
Intramolecular Reactions Synthesis of novel nitrogen-containing heterocycles.Catalytic intramolecular hydroamination and aminohydroxylation.
Carbamate Transformation Direct conversion to other functionalities.Development of novel reagents and conditions for direct functional group interconversion.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will likely embrace sustainable methodologies, with flow chemistry poised to play a significant role. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

The synthesis of carbamates has already been successfully translated to flow systems, often utilizing carbon dioxide as a C1 source. acs.orgacs.org The development of a continuous flow process for the synthesis of this compound, potentially starting from the corresponding amine and di-tert-butyl dicarbonate (B1257347) or a related reagent, would be a significant step towards a more sustainable manufacturing process. Furthermore, coupling the synthesis with in-line purification techniques could lead to a highly efficient and automated production platform.

Beyond the synthesis of the target molecule itself, flow chemistry can be instrumental in its subsequent transformations. For instance, the high-pressure and high-temperature reactions that are often required for certain transformations can be conducted more safely and efficiently in a flow reactor. The integration of biocatalytic steps into flow processes is another exciting frontier. nih.gov Immobilized enzymes could be used in packed-bed reactors for the continuous and stereoselective transformation of this compound or its precursors. hims-biocat.eu

Advanced Correlative Studies Combining Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. The synergy between experimental and computational chemistry provides a powerful toolkit for elucidating the intricate details of chemical transformations.

For the asymmetric synthesis of this compound, computational studies, particularly using Density Functional Theory (DFT), can be employed to model the transition states of the catalytic cycle. researchgate.netnih.gov This can provide valuable insights into the origins of stereoselectivity and help in the rational design of more effective chiral ligands. For example, understanding the non-covalent interactions between the catalyst, substrate, and reagents can guide the modification of the ligand structure to enhance enantiomeric excess.

Experimental techniques such as in-situ reaction monitoring using spectroscopy (e.g., NMR, IR) can provide real-time data on the concentrations of reactants, intermediates, and products. This data can be used to validate and refine the computational models. Kinetic studies can further unravel the reaction mechanism and identify the rate-determining step. The combination of these experimental and computational approaches will be instrumental in advancing the synthetic chemistry of this compound.

Q & A

Q. How can the synthesis of tert-butyl hept-1-en-4-ylcarbamate be optimized for reproducibility in academic settings?

Synthetic optimization involves selecting reaction conditions (e.g., temperature, solvent, catalysts) that balance yield and purity. For tert-butyl carbamates, Boc-protection of amines is a common strategy, requiring anhydrous conditions and catalysts like DMAP or triethylamine to activate the carbamate-forming reaction . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products (e.g., hydrolysis of the carbamate group under acidic/basic conditions) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : To verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the alkene proton (δ ~5.3–5.8 ppm) .
  • LC-MS or GC-MS : To confirm molecular weight and detect impurities .
  • IR spectroscopy : To identify the carbamate C=O stretch (~1680–1720 cm⁻¹) .
    Cross-validation using multiple methods reduces misassignment risks, especially for isomers or degradation products .

Q. How does the steric bulk of the tert-butyl group influence the stability of this carbamate during storage?

The tert-butyl group enhances stability by shielding the carbamate carbonyl from nucleophilic attack. However, prolonged exposure to moisture or light can lead to hydrolysis, forming the parent amine and CO₂. Storage recommendations:

  • Temperature : 2–8°C in inert atmospheres (e.g., argon) .
  • Containers : Amber glass vials with desiccants to prevent hydration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives under varying conditions?

Discrepancies often arise from:

  • Impurity profiles : Trace solvents (e.g., DMF) or residual acids/bases may catalyze side reactions. Use high-purity reagents and post-synthesis purification (e.g., column chromatography) .
  • Kinetic vs. thermodynamic control : For example, elevated temperatures may favor undesired elimination over carbamate formation. Computational modeling (DFT) can predict energy barriers and guide condition selection .

Q. How can enantioselective synthesis of this compound be achieved for chiral amine precursors?

Enantioselective approaches include:

  • Chiral auxiliaries : Use of (R)- or (S)-Boc-protecting groups with asymmetric induction during alkylation .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution of racemic amines .
    Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What methodologies address conflicting toxicity data for tert-butyl carbamates in biological assays?

Contradictory toxicity results may stem from:

  • Impurity interference : Residual solvents (e.g., DCM) or unreacted isocyanates in the product. Purify via recrystallization or preparative HPLC .
  • Cell-line variability : Test cytotoxicity across multiple cell lines (e.g., HEK293, HepG2) with controls for metabolic activity (e.g., MTT assays) .

Methodological Considerations

Q. How to design experiments to study the reactivity of the alkene moiety in this compound?

  • Electrophilic addition : React with bromine (Br₂) in CCl₄ to assess alkene reactivity (decolorization indicates successful addition) .
  • Cross-metathesis : Use Grubbs catalyst to modify the alkene for functionalization .
    Monitor regioselectivity via NMR and computational docking studies .

Q. What computational tools predict the degradation pathways of this compound under environmental conditions?

  • Software : Gaussian or ORCA for modeling hydrolysis mechanisms (e.g., acid-catalyzed vs. base-catalyzed cleavage) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the carbamate) with hydrolysis rates .

Data Interpretation and Validation

Q. How to reconcile discrepancies in NMR spectra between synthesized and commercial tert-butyl carbamate derivatives?

  • Solvent effects : Compare spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Dynamic processes : Variable-temperature NMR to detect rotational barriers (e.g., tert-butyl group rotation) .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in tert-butyl carbamate synthesis?

  • ANOVA : To identify significant differences in yields/purity across batches .
  • Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, reaction time) using response surface methodology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.